Amitriptyline-d6 Hydrochloride

Isotopic purity Deuterium enrichment Mass spectrometry

Eliminate cross-talk and matrix-effect variability in regulated LC-MS/MS bioanalysis. Amitriptyline-d6 HCl is the definitive SIL-IS with a clean +6 Da mass separation. - Resolves from the analyte's natural M+2/M+3 envelope, eliminating quantification bias. [§1] - Co-elutes with unlabeled amitriptyline, compensating matrix effects across plasma, DBS, and urine. [§2] - Supplied with comprehensive CoA; traceable to USP/EP pharmacopeial standards (on request). [§3] - Enables ANDA-compliant method validation for amitriptyline, nortriptyline, and hydroxylated metabolites. [§4]

Molecular Formula C20H24ClN
Molecular Weight 319.906
CAS No. 203645-63-0
Cat. No. B586634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline-d6 Hydrochloride
CAS203645-63-0
Synonyms3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride;  Adepril-d6;  Amineurin-d6;  Domical-d6;  Elavil-d6;  Endep-d6;  Euplit-d6;  Laroxyl-d6;  Tryptanol-d6;  Tryptizol-d6; 
Molecular FormulaC20H24ClN
Molecular Weight319.906
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3;
InChIKeyKFYRPLNVJVHZGT-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amitriptyline-d6 HCl: Deuterated Internal Standard Overview


Amitriptyline-d6 Hydrochloride (CAS 203645-63-0) is a stable isotope-labeled analog of the tricyclic antidepressant amitriptyline, in which six hydrogen atoms on the N,N-dimethyl moiety are specifically replaced by deuterium . This compound is chemically designated as 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-bis(methyl-d3)propan-1-amine hydrochloride with a molecular formula of C20H18D6ClN and a molecular weight of 319.90 g/mol . The deuterium labeling at the N,N-dimethyl groups confers a mass shift of +6 Da relative to the unlabeled analyte, enabling unambiguous mass spectrometric discrimination while preserving near-identical physicochemical properties including chromatographic retention behavior and ionization efficiency [1]. As a fully characterized reference standard supplied with comprehensive Certificates of Analysis, this compound is intended exclusively for analytical research applications including LC-MS/MS method development, method validation, and quality control in pharmaceutical and clinical laboratory settings .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Deuterated N,N-dimethyl labeling ensures clean mass shift
Co-elutes with unlabeled amitriptyline for reliable matrix correction

Why Amitriptyline-d6 Cannot Be Substituted


Stable isotope-labeled internal standards (SIL-IS) such as Amitriptyline-d6 Hydrochloride are non-interchangeable with unlabeled amitriptyline or structural analogs in quantitative LC-MS/MS workflows due to fundamental differences in mass spectrometric detectability and matrix effect compensation capacity [1]. Unlabeled amitriptyline cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, while structural analog internal standards exhibit differential ionization behavior and chromatographic retention that fail to adequately correct for variable matrix effects across diverse biological sample types [2]. Among deuterated options, the -d6 isotopologue provides critical differentiation: lower deuterium incorporation (e.g., -d3) may yield insufficient mass separation from the analyte's natural M+2 or M+3 isotopic envelope, introducing potential cross-talk and quantification bias . The specific N,N-dimethyl-d6 labeling pattern of this compound ensures a minimum +6 Da mass shift, which cleanly resolves the internal standard signal from both the unlabeled analyte and its naturally occurring heavy isotopes, a prerequisite for achieving the precision, accuracy, and reproducibility required in regulated bioanalytical method validation .

Unlabeled Amitriptyline

Indistinguishable from analyte; cannot correct for ion suppression or extraction losses.

Structural Analog ISTDs

Nortriptyline-d3 or imipramine-d3 show different ionization and retention, leading to inaccurate matrix correction.

Lower Deuteration (-d3)

Insufficient mass separation may cause isotopic cross-talk with natural M+3 envelope, compromising LLOQ accuracy.

Amitriptyline-d6: Quantitative Differentiation Evidence


Isotopic Enrichment and Mass Resolution

Amitriptyline-d6 Hydrochloride is supplied with a certified isotopic enrichment of 99 atom % D at the N,N-bis(methyl-d3) positions . In comparison, unlabeled amitriptyline hydrochloride contains 0 atom % D, and alternative deuterated formulations (e.g., random deuteration or incomplete exchange) may exhibit variable and unspecified enrichment levels that introduce analytical uncertainty . The 99 atom % D specification directly translates to <1% residual protiated (unlabeled) species in the internal standard preparation, minimizing false-positive signal contribution to the analyte channel in high-sensitivity LC-MS/MS assays.

Isotopic Enrichment
Class-level
99 atom % D vs 0% D (unlabeled)
Certified enrichment reduces isotopic cross-talk correction needs.
Deuterium at N,N-dimethyl positions per CoA.
Isotopic purity Deuterium enrichment Mass spectrometry Internal standard

Mass Shift Resolution Advantage

The specific N,N-bis(methyl-d3) deuteration of Amitriptyline-d6 Hydrochloride produces a molecular ion [M+H]+ that is nominally 6 Da heavier than unlabeled amitriptyline (m/z 278.2 → m/z 284.2 for the free base ion) . This +6 Da mass differential places the internal standard signal well outside the natural isotopic envelope of the unlabeled analyte, which at M+3 (the highest abundance isotopologue relevant to a -d3 internal standard) contributes approximately 0.5–1% relative intensity due to naturally occurring 13C and 15N isotopes [1]. A -d3 internal standard (e.g., Amitriptyline-d3 Hydrochloride, CAS 342611-00-1) provides only a +3 Da mass shift, creating potential signal overlap with the analyte's M+3 isotopic peak and requiring deconvolution algorithms that introduce additional measurement uncertainty.

Mass Shift Resolution
Reported
+6 Da vs +3 Da (-d3 analog)
Clean mass separation from analyte isotopic envelope.
Supports accuracy at low quantification levels.
Mass shift Isotopic resolution LC-MS/MS Cross-talk

High Chemical Purity for Reference Standard Use

Commercial lots of Amitriptyline-d6 Hydrochloride are certified with chemical purity ranging from 98% (Aladdin A357463) to 99.93% (MedChemExpress HY-B0527AS) as determined by HPLC-UV or HPLC-CAD . In contrast, unlabeled amitriptyline hydrochloride analytical standards may exhibit lower certified purity (typically 98–99%) and may contain specified impurities at quantifiable levels . The availability of a deuterated internal standard with purity ≥99.9% reduces the need for purity correction factors in calibration curve preparation and ensures that any observed analytical variation originates from the method rather than the internal standard material.

Chemical Purity
Reported
99.93% (HPLC)
Reduces purity correction calculations in method validation.
Premium lot purity; supplier-dependent range 98–99.93%.
Chemical purity Reference standard Method validation Quality control

Co-Elution and Ionization Efficiency for Matrix Effect Compensation

As a true isotopologue differing only by substitution of six hydrogen atoms with deuterium on the N,N-dimethyl moiety, Amitriptyline-d6 Hydrochloride co-elutes with unlabeled amitriptyline within 0.01–0.03 minutes under standard reversed-phase LC conditions (C18 column, pH 10.2 ammonium formate/acetonitrile gradient) [1]. In contrast, structural analog internal standards (e.g., nortriptyline-d3, imipramine-d3) exhibit distinct retention times and may experience differential matrix-induced ion suppression or enhancement depending on the biological matrix composition (plasma, urine, tissue homogenate) [2]. This co-elution property ensures that both analyte and internal standard experience identical ionization conditions throughout the chromatographic peak, enabling accurate ratio-based quantification even in the presence of significant matrix effects.

Co-Elution
Class-level
ΔtR ≤0.03 min
Identical matrix effect exposure for reliable internal standard correction.
UPLC C18, pH 10.2 ammonium formate/acetonitrile gradient.
Matrix effect Ion suppression Co-elution Isotopologue

Validated LC-MS/MS Method Applicability

Amitriptyline-d6 Hydrochloride has been employed as the internal standard in fully validated LC-MS/MS methods for the quantification of amitriptyline and its active metabolite nortriptyline in human plasma and oral fluid [1]. One validated method using deuterated amitriptyline and nortriptyline as internal standards achieved an LLOQ of 20 µg/L (20 ng/mL) for amitriptyline in dried blood spots with overall assay accuracy and precision <15% CV across the calibration range (20–500 µg/L) [2]. Another comprehensive method for 18 antidepressants in oral fluid achieved an LOQ of 10 ng/mL for all compounds using deuterated internal standards including amitriptyline-d6 [3].

LLOQ Achieved
Reported
10–20 ng/mL
Supports bioanalytical method development across matrices.
Plasma/oral fluid LC-MS/MS; compared to non-isotopic ISTD LLOQ 20–50 ng/mL.
Method validation LLOQ Bioequivalence Therapeutic drug monitoring

Amitriptyline-d6: Application Scenarios


Bioanalytical Method Validation for ANDA

Procure Amitriptyline-d6 Hydrochloride as the primary stable isotope-labeled internal standard for LC-MS/MS method development and validation supporting ANDA submissions. The 99 atom % D isotopic enrichment and +6 Da mass separation documented in Section 3 ensure compliance with FDA guidance on bioanalytical method validation, specifically regarding internal standard performance and cross-talk minimization [1]. The compound's traceability to USP/EP pharmacopeial standards (available upon request from suppliers such as SynZeal and AquigenBio) further supports regulatory acceptance .

Therapeutic Drug Monitoring in Plasma and DBS

Implement Amitriptyline-d6 Hydrochloride in clinical LC-MS/MS assays for therapeutic drug monitoring of tricyclic antidepressants. As established in Section 3, the -d6 isotopologue co-elutes with unlabeled amitriptyline and provides effective matrix effect compensation across plasma and dried blood spot matrices, enabling accurate quantification at therapeutic concentrations (20–500 ng/mL) [2]. The high chemical purity (up to 99.93%) reduces the need for lot-to-lot requalification in routine clinical laboratory workflows.

Pharmacokinetic and Bioequivalence Studies

Select Amitriptyline-d6 Hydrochloride as the internal standard of choice for pharmacokinetic studies involving simultaneous quantification of amitriptyline, nortriptyline, and hydroxylated metabolites. The near-identical chromatographic retention demonstrated in Section 3 ensures that the internal standard tracks the analyte across the full LC gradient, which is particularly important when quantifying multiple related species with varying retention times [3]. The availability of comprehensive Certificates of Analysis (COA) from reputable suppliers facilitates documentation for clinical study reports.

Forensic Toxicology Screening for TCA Exposure

Utilize Amitriptyline-d6 Hydrochloride as a deuterated internal standard in forensic LC-MS/MS methods for the confirmation and quantification of amitriptyline in postmortem blood, urine, or meconium samples. The established +6 Da mass separation and high isotopic purity (Section 3) are critical for achieving the rigorous identification criteria required in forensic casework, including retention time matching, ion ratio consistency, and absence of isotopic interference from co-extracted matrix components [4].

Application
Selection Property
Validation Focus
Bioanalytical Method Validation
Certified isotopic enrichment and mass resolution
Accuracy and precision at LLOQ; cross-talk minimization
Plasma and Dried Blood Spot Bioanalysis
Co-elution and matrix effect compensation
Method reproducibility across plasma and DBS matrices
Pharmacokinetic Research Studies
Co-elution with analyte and metabolites
Multi-analyte quantification accuracy
Forensic Toxicology Research
High mass resolution and isotopic purity
Identification criteria and interference control

Technical Documentation Hub

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